molecular formula C15H20N2O4 B8003804 [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester

[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B8003804
M. Wt: 292.33 g/mol
InChI Key: SYMBGDBRUSTYBZ-UHFFFAOYSA-N
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Description

[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester is an organic compound with a complex structure It is characterized by the presence of a formyl group attached to a benzoylamino moiety, which is further connected to an ethyl chain bearing a carbamic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 3-formylbenzoic acid with an appropriate amine to form the benzoylamino intermediate.

    Ethylation: The benzoylamino intermediate is then reacted with ethylating agents under controlled conditions to introduce the ethyl group.

    Carbamic Acid Esterification: The final step involves the esterification of the ethylated intermediate with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoylamino moiety can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of [2-(3-Carboxy-benzoylamino)-ethyl]-carbamic acid tert-butyl ester.

    Reduction: Formation of [2-(3-Hydroxy-benzoylamino)-ethyl]-carbamic acid tert-butyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its reactive formyl group. It can also be used in the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Formyl-phenylamino)-ethyl]-carbamic acid tert-butyl ester
  • [2-(3-Formyl-benzylamino)-ethyl]-carbamic acid tert-butyl ester
  • [2-(3-Formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester

Uniqueness

[2-(3-Formyl-benzoylamino)-ethyl]-carbamic acid tert-butyl ester is unique due to the presence of both a formyl group and a benzoylamino moiety. This combination allows for a wide range of chemical reactions and modifications, making it a versatile compound in various fields of research.

Properties

IUPAC Name

tert-butyl N-[2-[(3-formylbenzoyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-7-16-13(19)12-6-4-5-11(9-12)10-18/h4-6,9-10H,7-8H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMBGDBRUSTYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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